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Introduction

SRI-37240 is a novel small molecule identified through high-throughput screening as a potent
inducer of translational readthrough of premature termination codons (PTCs) in the Cystic
Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Nonsense mutations, which
introduce PTCs, lead to the production of truncated, non-functional CFTR protein, a major
cause of cystic fibrosis (CF) in a significant portion of patients. SRI-37240 and its more potent
derivative, SRI-41315, offer a promising therapeutic strategy by enabling the ribosome to
bypass these premature stop signals, leading to the synthesis of full-length, functional CFTR
protein.

These compounds have demonstrated a synergistic effect when used in combination with other
CFTR modulators, particularly aminoglycosides such as G418. This document provides
detailed application notes, quantitative data summaries, and experimental protocols for the use
of SRI-37240 and its analogs in combination with other CFTR modulators for research and

drug development purposes.

Mechanism of Action

SRI-37240 induces a pause at stop codons, thereby inhibiting premature translation
termination.[1] Its more potent derivative, SRI-41315, functions by a novel mechanism involving
the reduction of the eukaryotic release factor 1 (eRF1) abundance.[1] eRF1 is a critical protein
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that recognizes stop codons and mediates the termination of protein synthesis. By promoting
the degradation of eRF1, SRI-41315 decreases the efficiency of termination at PTCs, allowing
for the incorporation of a near-cognate amino acid and the continuation of translation. This
mechanism is distinct from that of aminoglycosides like G418, which bind to the ribosomal
decoding site to induce readthrough. The complementary mechanisms of action of SRI
compounds and aminoglycosides underlie their observed synergistic effects.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the efficacy of
SRI-37240 and SRI-41315 in combination with G418 for restoring CFTR protein expression
and function.

Table 1: Restoration of Full-Length CFTR Protein Expression in FRT Cells Expressing G542X-
CFTR

Mean Full-Length CFTR

Treatment Concentration Protein Level (% of Wild-
Type)

Vehicle (DMSO) - Not reported

SRI-37240 10 uM ~6%

G418 100 pg/mL ~9%

SRI-37240 + G418 10 pM + 100 pg/mL ~25%

Table 2: Restoration of CFTR Channel Function (Forskolin-Stimulated Conductance) in FRT
Cells Expressing G542X-CFTR
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Treatment Concentration

Mean Forskolin-Stimulated
Conductance (% of Wild-

Type)

Vehicle (DMSO)

Not reported

SRI-37240 10 uM 1.4%
G418 100 pg/mL 1.0%
SRI-37240 + G418 10 pM + 100 pg/mL 10.5%

Mandatory Visualization
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Caption: Mechanism of SRI-41315-induced translational readthrough.
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Caption: General experimental workflow for evaluating SRl compounds.

Experimental Protocols

Note: The following protocols are representative and should be optimized for specific
experimental conditions. For precise details, refer to the supplementary information of the
primary literature, such as Sharma et al., Nature Communications, 2021.

NanoLuc Reporter Assay for Translational Readthrough

This assay quantifies the efficiency of translational readthrough by measuring the activity of
NanoLuc luciferase, which is only produced when a premature termination codon is bypassed.

Materials:
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e HEK?293T cells

o NanoLuc reporter plasmid containing a CFTR nonsense mutation upstream of the NanoLuc

gene

 Lipofectamine 2000 (or other suitable transfection reagent)

e Opti-MEM

o DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

e SRI-37240, SRI-41315, G418

e Nano-Glo Luciferase Assay Reagent

o White, opaque 96-well plates

e Luminometer

Protocol:

o Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 104

cells per well in 100 pL of complete DMEM. Incubate overnight at 37°C in a 5% CO2

incubator.

e Transfection:

o

[¢]

[¢]

[¢]

For each well, dilute 100 ng of the NanoLuc reporter plasmid in 25 pL of Opti-MEM.

In a separate tube, dilute 0.3 pL of Lipofectamine 2000 in 25 pL of Opti-MEM and incubate
for 5 minutes at room temperature.

Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes
at room temperature to allow for complex formation.

Add 50 pL of the DNA-lipid complex to each well.
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o Treatment: 24 hours post-transfection, remove the medium and replace it with 100 pL of
fresh complete DMEM containing the desired concentrations of SRI-37240, SRI-41315,
G418, or combinations thereof. Include appropriate vehicle controls (e.g., DMSO).

e |ncubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

e Lysis and Luminescence Measurement:

o

Equilibrate the plate and the Nano-Glo Luciferase Assay Reagent to room temperature.

[¢]

Add 100 pL of Nano-Glo reagent to each well.

[¢]

Lyse the cells by shaking the plate on an orbital shaker for 3 minutes.

[e]

Measure the luminescence using a plate-reading luminometer.

o Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated cells)
to determine the fold-change in readthrough efficiency.

Ussing Chamber Electrophysiology for CFTR Function

This protocol measures ion transport across a polarized epithelial cell monolayer to assess
CFTR channel function.

Materials:

Fischer Rat Thyroid (FRT) cells stably expressing G542X-CFTR
e Permeable supports (e.g., Transwell inserts)

e Ussing chamber system

e Ringer's solution

» Forskolin

e CFTRIinh-172

e Amiloride
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e SRI-37240, SRI-41315, G418
Protocol:

o Cell Culture on Permeable Supports: Seed FRT-G542X cells onto permeable supports and
culture until a confluent and polarized monolayer is formed (typically 7-10 days).

o Treatment: Treat the cell monolayers with the desired compounds (SRI-37240, SRI-41315,
G418, or combinations) for 48-72 hours prior to the Ussing chamber measurements.

e Ussing Chamber Setup:
o Mount the permeable supports containing the cell monolayers in the Ussing chambers.
o Fill both the apical and basolateral chambers with pre-warmed Ringer's solution.
o Equilibrate the system for 20-30 minutes.
o Measurement of Short-Circuit Current (Isc):
o Measure the baseline Isc.
o Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

o Add forskolin to the basolateral chamber to activate CFTR through cAMP stimulation. An
increase in Isc indicates CFTR-mediated chloride secretion.

o Add CFTRIinh-172 to the apical chamber to inhibit CFTR activity. The decrease in Isc
confirms that the current is CFTR-specific.

o Data Analysis: Calculate the change in Isc (Alsc) in response to forskolin and CFTRinh-172.
Compare the Alsc of treated cells to that of vehicle-treated and wild-type CFTR-expressing
cells.

Western Blotting for CFTR Protein Expression

This protocol is for the detection and quantification of full-length CFTR protein.

Materials:
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Treated cell monolayers

RIPA buffer with protease inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels (6% acrylamide)

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against CFTR

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Cell Lysis: Lyse the treated cell monolayers in

Protein Quantification: Determine the protein ¢

RIPA buffer.

oncentration of the lysates using a BCA assay.

Sample Preparation: Mix equal amounts of protein (20-30 pg) with Laemmli sample buffer

and heat at 37°C for 15 minutes.

SDS-PAGE: Separate the protein samples on a 6% SDS-PAGE gel.

Protein Transfer: Transfer the separated protei

ns to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation:
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o Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
o Wash the membrane three times with TBST.

o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

e Detection: Wash the membrane three times with TBST and then incubate with a
chemiluminescent substrate.

¢ Imaging and Analysis: Capture the chemiluminescent signal using an imaging system.
Perform densitometry to quantify the intensity of the bands corresponding to full-length
CFTR (Band C). Normalize to a loading control (e.g., B-actin or GAPDH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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